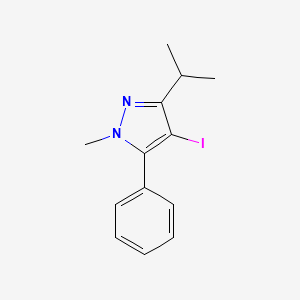
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.
Métodos De Preparación
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine, which acts as a catalyst . This reaction typically occurs under mild conditions and yields the desired pyrazole structure. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenylpyrazole: This compound has similar structural features but lacks the iodine and isopropyl substituents, resulting in different reactivity and biological properties.
4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole:
1-Methyl-3-phenyl-5-pyrazolone: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15IN2 |
|---|---|
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
4-iodo-1-methyl-5-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H15IN2/c1-9(2)12-11(14)13(16(3)15-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
CSTITEHSAZJQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1I)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




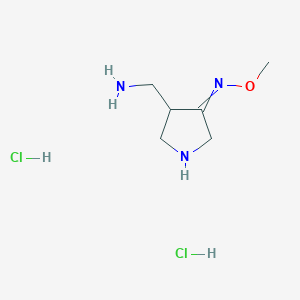

![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)


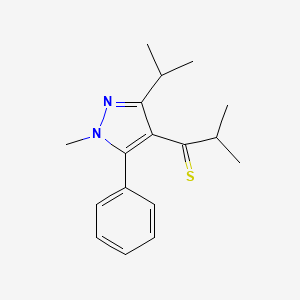
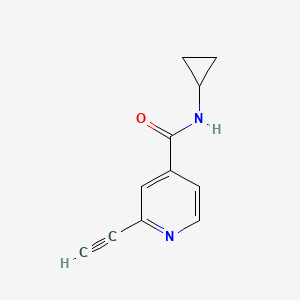
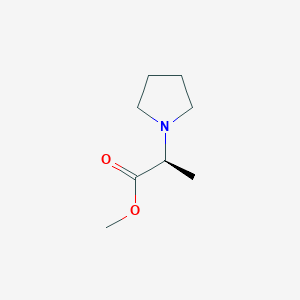
![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)
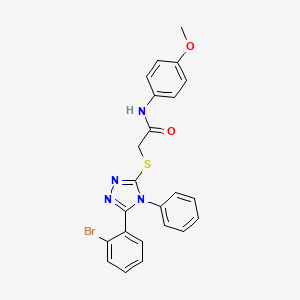
![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)

